2-(2-methoxyethoxy)-N-(thiazol-2-yl)isonicotinamide
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Description
“2-(2-methoxyethoxy)-N-(thiazol-2-yl)isonicotinamide” is a chemical compound with the molecular formula C20H17N3O4 . It’s also known by its English name, 2,2’- (azanediylbis (ethane-2,1-diyl))bis (isoindoline-1,3-dione) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 363.37 . It has a predicted boiling point of 564.4±35.0 °C and a predicted density of 1.394±0.06 g/cm3 . Its melting point is 178-180 °C . The predicted pKa is 8.49±0.19 .Scientific Research Applications
5-Lipoxygenase Inhibition
Methoxyalkyl Thiazoles as 5-Lipoxygenase Inhibitors : Methoxyalkyl thiazoles, closely related to 2-(2-methoxyethoxy)-N-(thiazol-2-yl)isonicotinamide, have been identified as novel inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in inflammation processes. These compounds are unique in that they do not act as redox agents or iron chelators. Their inhibition mechanism is highly selective and enantioselective, making them potential candidates for anti-inflammatory drug development (Bird et al., 1991).
Non-Redox Inhibitors of 5-Lipoxygenase : Further studies on methoxyalkyl thiazoles showed that these compounds are non-redox inhibitors of 5-lipoxygenase, distinguishing them from other 5-LPO inhibitors that function as reducing substrates. This property makes them significant for therapeutic applications in conditions where 5-lipoxygenase plays a role (Falgueyret et al., 1993).
Supramolecular Chemistry
- Supramolecular Reagent in Synthesis of Cu(II) Complexes : Isonicotinamide, a component of the compound , has been used as a supramolecular reagent in the synthesis of copper(II) complexes. This illustrates its potential in creating inorganic-organic hybrid materials, particularly in the context of infinite 1-D chains, highlighting its versatility in material science (Aakeröy et al., 2003).
Antimicrobial Activity
Antimicrobial Activity of Thiazolidinones : The compound's structural analogs, thiazolidinones, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal strains, indicating the potential of the core structure in antimicrobial drug development (El-Gaby et al., 2009).
Evaluation of Anticonvulsant Agents : Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, closely related to the compound , have been synthesized and evaluated for their anticonvulsant activity. Several of these compounds demonstrated protection against induced convulsions, suggesting potential therapeutic applications in treating seizure disorders (Farag et al., 2012).
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-17-5-6-18-10-8-9(2-3-13-10)11(16)15-12-14-4-7-19-12/h2-4,7-8H,5-6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAUOEZQOBMRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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